molecular formula C13H18BNO5 B7957418 2-Methyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Methyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7957418
M. Wt: 279.10 g/mol
InChI Key: OTYSAMBEGIXKGD-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C13H18BNO5. This compound is known for its unique structure, which includes a boronic ester group, making it valuable in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Methyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-methyl-6-nitrophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-Methyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted phenols and biphenyl derivatives .

Scientific Research Applications

2-Methyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-8-6-9(7-10(11(8)16)15(17)18)14-19-12(2,3)13(4,5)20-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYSAMBEGIXKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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